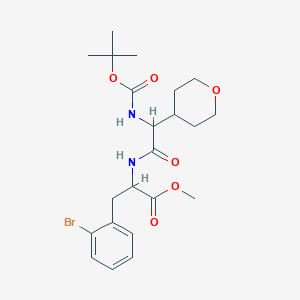
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a peptide derivative that has been synthesized in the laboratory using specific methods. In
作用机制
The mechanism of action of Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe is based on its ability to mimic the binding of certain peptides to their target proteins. This compound can interact with specific proteins and modulate their function. The tetrahydropyran-4-yl group and the 2-bromo-DL-phenylalanine residue play a crucial role in the binding of this compound to its target proteins.
Biochemical and Physiological Effects:
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has been shown to have various biochemical and physiological effects. It has been reported to modulate the function of certain proteins, including G protein-coupled receptors (GPCRs) and ion channels. This compound has also been shown to have anti-inflammatory effects and has been used in the development of drugs for the treatment of inflammatory diseases.
实验室实验的优点和局限性
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has several advantages for lab experiments. It is a stable compound that can be easily synthesized using SPPS methodology. This compound can also be modified to obtain derivatives with different properties. However, the main limitation of this compound is its limited solubility in aqueous solutions, which can hinder its use in certain experiments.
未来方向
There are several future directions for the use of Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe in scientific research. This compound can be used in the development of peptide-based drugs for the treatment of various diseases. It can also be used in the study of the structure and function of membrane proteins. Additionally, Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe can be modified to obtain derivatives with improved properties, such as increased solubility and binding affinity. Overall, Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has great potential for use in various fields of scientific research.
合成方法
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe is synthesized using solid-phase peptide synthesis (SPPS) methodology. This method involves the stepwise addition of amino acids to a growing peptide chain on a solid support. The Boc (tert-butyloxycarbonyl) group is used as a protecting group for the amino group of the glycine residue. The tetrahydropyran-4-yl group is introduced to the glycine residue by reaction with tetrahydropyran-4-ylmethyl chloroformate. The 2-bromo-DL-phenylalanine residue is coupled to the growing peptide chain using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. The final step involves the removal of the Boc group using trifluoroacetic acid (TFA) to obtain the desired compound.
科学研究应用
Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has potential applications in various fields of scientific research. It has been used as a tool in the study of protein-protein interactions, as it can mimic the binding of certain peptides to their target proteins. This compound has also been used in the development of peptide-based drugs that target specific diseases. Additionally, Boc-DL-Gly(tetrahydropyran-4-yl)-DL-Phe(2-Br)-OMe has been used in the study of the structure and function of membrane proteins.
属性
IUPAC Name |
methyl 3-(2-bromophenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BrN2O6/c1-22(2,3)31-21(28)25-18(14-9-11-30-12-10-14)19(26)24-17(20(27)29-4)13-15-7-5-6-8-16(15)23/h5-8,14,17-18H,9-13H2,1-4H3,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFDSPCDRLKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)NC(CC2=CC=CC=C2Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(3S,4R)-4-(4-methoxyphenyl)-1-[[2-methyl-4-(methylcarbamoyl)phenyl]carbamoyl]pyrrolidin-3-yl]carbamate](/img/structure/B7430533.png)
![5-bromo-N-[(4-bromo-2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7430537.png)
![N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B7430547.png)
![ethyl N-[3-chloro-4-[[1-(4-methoxyphenyl)pyrrolidin-3-yl]carbamoyl]phenyl]carbamate](/img/structure/B7430549.png)
![methyl (3S,4R)-1-[(6-carbamoyl-2-methylpyridin-3-yl)carbamoyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate](/img/structure/B7430555.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-4-carboxamide](/img/structure/B7430568.png)
![2-chloro-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-methoxy-4-nitroaniline](/img/structure/B7430574.png)
![methyl 2-[(5-tert-butyl-1H-indole-2-carbonyl)amino]-2-(3-chloro-4-methoxyphenyl)acetate](/img/structure/B7430582.png)
![Tert-butyl 5-[[1-[(4-methoxyphenyl)methyl]azetidine-2-carbonyl]amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7430584.png)
![N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide](/img/structure/B7430593.png)
![1-[4-[[(Dimethylamino-methyl-oxo-lambda6-sulfanylidene)amino]methyl]piperidin-1-yl]-2-(4-methylsulfonylphenyl)propan-2-ol](/img/structure/B7430595.png)
![4-[3-(6-Acetylnaphthalen-2-yl)oxy-2-hydroxypropyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7430601.png)
![N-[cyclohexyl-(3-methoxyphenyl)methyl]-4-(1H-pyrrole-3-carbonyl)benzamide](/img/structure/B7430616.png)